1,3,5-Benzenetriacetic acid

Descripción general

Descripción

1,3,5-Benzenetriacetic acid, also known as 1,3,5-Benzenetricarboxylic acid, is used for the preparation of plastic, man-made fiber, water-soluble alkyl resin, plasticizer, and medicament intermediate . It is also used as a pharmaceutical intermediate, epoxy curing agent, plasticizers, adhesive, and coating material .

Synthesis Analysis

The synthesis of 1,3,5-Benzenetriacetic acid involves the reaction of LnCl3·xH2O with the ammonium salt of H3bta acid in a water solution . The assembly of 1,3,5-benzenetribenzoic acid from solution on Au substrates modified by underpotential deposited Ag and Cu layers has also been studied .Molecular Structure Analysis

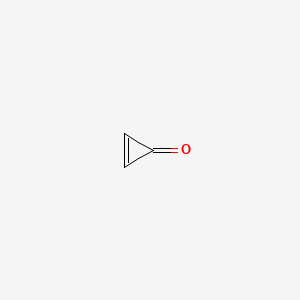

1,3,5-Benzenetriacetic acid contains a total of 30 bond(s); 18 non-H bond(s), 9 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 3 carboxylic acid(s) (aliphatic), and 3 hydroxyl group(s) .Chemical Reactions Analysis

The assembly of 1,3,5-benzenetribenzoic acid from solution on Au substrates modified by underpotential deposited Ag and Cu layers was studied . The adsorption of H3BTB on Cu resulted in disordered layers with sporadic occurrence of ordered molecular aggregates .Physical And Chemical Properties Analysis

1,3,5-Benzenetriacetic acid is stable up to 30 °C. When heated, it decomposes up to 160–200 °C in two stages to stable anhydrous compounds. The dehydrated compounds are still crystalline and stable up to about 350 °C .Aplicaciones Científicas De Investigación

Nucleating Agent in Isotactic Polypropylene (iPP)

1,3,5-Benzenetricarboxylic acid tris (phenylamide), also referred to as BTA-93, has been synthesized and proven to be a highly efficient α-crystalline nucleating agent. This was determined through the investigation of crystallization and melting behaviors of nucleated isotactic polypropylene (iPP) by differential scanning calorimetry . The optimum addition amount of BTA-93 in iPP was found to be 0.07 wt%. At this low addition amount, the crystallization peak temperature of iPP increased from 119.3 °C of neat iPP to 126 °C .

Construction of Rare Earth Coordination Polymers

1,3,5-Benzenetriacetic acid has been used in the synthesis of new coordination polymers with rare earth metals. These polymers have been synthesized using corresponding rare earth nitrates and 1,3,5-benzenetriacetic acid under hydrothermal/solvothermal reaction conditions . The magnetic properties of these complexes were investigated in the temperature range of 1.8–300 K .

Effects on Crystallization Peak Temperature and Crystallinity of iPP

Amide derivatives of 1,3,5-benzenetricarboxylic acid are a type of novel nucleating agents for isotactic polypropylene (iPP). The effects of the nucleating agent 1,3,5-benzenetricarboxylic acid tris (cyclohexylamide) (BTCA-TCHA) on properties and crystallization behaviors of iPP were investigated .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s primarily used for research and development purposes

Mode of Action

It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Pharmacokinetics

The safety data sheet suggests that it may cause skin, eye, and respiratory irritation .

Result of Action

It’s known that it may cause skin, eye, and respiratory irritation .

Action Environment

The safety data sheet suggests that it should be handled with personal protective equipment, and dust formation and breathing vapors, mist, or gas should be avoided .

Propiedades

IUPAC Name |

2-[3,5-bis(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEIBHNKBLRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325009 | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Benzenetriacetic acid | |

CAS RN |

4435-67-0 | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4435-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-triacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3,5-Benzenetriacetic acid?

A1: 1,3,5-Benzenetriacetic acid, often abbreviated as H3BTA, has the molecular formula C12H12O6 and a molecular weight of 252.22 g/mol.

Q2: What are the typical spectroscopic characteristics of H3BTA?

A2: H3BTA is frequently characterized using techniques like infrared (IR) spectroscopy and single-crystal X-ray diffraction. IR spectroscopy reveals characteristic peaks for carboxyl groups, while X-ray diffraction provides insights into its crystal structure and hydrogen bonding patterns. []

Q3: How does the flexibility of H3BTA influence its coordination behavior?

A3: The flexibility of H3BTA, stemming from its ability to rotate around the C-C bonds connecting the carboxyl groups to the benzene ring, enables it to adopt diverse conformations (e.g., cis, cis, cis; cis, trans, trans). [, ] This conformational adaptability allows H3BTA to bridge and coordinate with metal ions in various ways, leading to a wide array of structural motifs in coordination polymers. []

Q4: Can you provide examples of how H3BTA is used to construct coordination polymers with different dimensionalities?

A4: H3BTA has been successfully employed in synthesizing coordination polymers with varying dimensionalities. For instance, it forms a one-dimensional chain structure with Mn(II) and oxalic acid, a two-dimensional network with Zn(II) and 5-methyl-1,3-benzenedicarboxylic acid, and a three-dimensional framework with Zn(II) and 4,4′-biphenyldicarboxylic acid. []

Q5: What interesting structural features have been observed in H3BTA-based coordination polymers?

A5: H3BTA-based coordination polymers have exhibited intriguing structural features, such as:

- Channel-like structures: Complexes of H3BTA with lanthanides frequently display three-dimensional channel-like structures, offering potential applications in gas storage or separation. [, ]

- Bilayer arrangements: In uranyl-organic assemblies, H3BTA can contribute to the formation of bilayer structures, demonstrating its versatility in directing supramolecular organization. []

- Interpenetrating networks: The coordination polymers formed by H3BTA can exhibit interpenetration, where multiple networks interlock without covalent bonding. Examples include a 3-fold interpenetrating network with Co(II) and 1,2,4,5-benzenetetracarboxylic acid and a 5-fold interpenetrating network with Co(II) and e,e-trans-1,4-cyclohexanedicarboxylic acid. []

Q6: How does the choice of metal ion impact the structure of H3BTA-based coordination polymers?

A6: The nature of the metal ion significantly influences the final structure of H3BTA-based coordination polymers. Different metal ions possess varying ionic radii, coordination numbers, and preferences for specific coordination geometries. These factors dictate how the H3BTA ligand binds to the metal center and the overall arrangement of the resulting framework. [, , ]

Q7: What are the potential applications of H3BTA-based coordination polymers?

A7: The unique structural features and properties of H3BTA-based coordination polymers make them promising candidates for various applications, including:

- Gas storage and separation: The porous nature of some H3BTA-based frameworks allows for the selective adsorption and storage of gases. []

- Catalysis: The metal centers in H3BTA-based coordination polymers can act as catalytic sites for various chemical reactions. []

- Luminescence: Lanthanide-based H3BTA complexes often exhibit luminescent properties, making them potentially useful in display technologies or as sensors. []

Q8: What factors influence the stability of H3BTA-based coordination polymers?

A8: The stability of these coordination polymers depends on factors like:

Q9: Can H3BTA be used to attach DNA to surfaces?

A9: Yes, research has shown that H3BTA can be used as a reagent to attach DNA to aminosilanized glass surfaces. This method is effective for generating solid-phase amplified DNA colonies and shows promise for low-cost genomic studies. []

Q10: How does the use of different solvents or reaction conditions affect the formation of H3BTA-based structures?

A10: The choice of solvent and reaction conditions (temperature, pressure, pH) can significantly influence the self-assembly process and the final structure of H3BTA-based complexes. For example, the use of N-methyl-2-pyrrolidone (NMP) as a solvent led to the formation of a three-dimensional framework with terephthalic acid, a feature not observed previously with this ligand. [] Additionally, varying the reaction conditions can lead to the formation of different polymorphs, as seen with 2,5-thiophenedicarboxylic acid, where two distinct 3D frameworks with the same formula and topology but different packings were obtained. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[b,f]oxepin](/img/structure/B1201610.png)

![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)